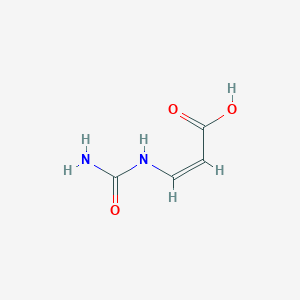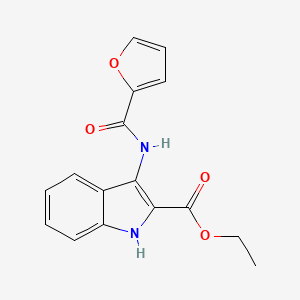![molecular formula C15H12FN3 B1225997 2-fluoro-N-[(2-methyl-3-indolylidene)amino]aniline](/img/structure/B1225997.png)
2-fluoro-N-[(2-methyl-3-indolylidene)amino]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-fluoro-N-[(2-methyl-3-indolylidene)amino]aniline is a member of indoles.
Scientific Research Applications
Synthesis and Chemical Properties
A study by Qiu et al. (2009) details a practical method for synthesizing 2-fluoro-4-bromobiphenyl, a key intermediate in manufacturing certain anti-inflammatory materials. This method avoids the high costs and toxic byproducts associated with traditional synthesis approaches, highlighting the importance of developing efficient and environmentally friendly chemical processes for related compounds (Qiu, Gu, Zhang, & Xu, 2009).
Imaging and Diagnostic Applications
Herholz (2017) reviews clinical PET research in gliomas, emphasizing the role of fluorinated compounds, such as 18F-fluorothymidine, in diagnosing and managing brain tumors. This work demonstrates the utility of fluorinated agents in enhancing the precision of tumor imaging, thereby improving treatment planning and monitoring (Herholz, 2017).
Fluorinated Compounds in Cancer Treatment
Gmeiner's review (2020) discusses the role of fluorinated pyrimidines in cancer treatment, noting how fluorine chemistry contributes to the precise use of these compounds. The review covers methods for synthesis, including the incorporation of isotopes for studying metabolism and biodistribution, highlighting the critical role of fluorinated compounds in developing personalized medicine approaches to cancer treatment (Gmeiner, 2020).
Protein Design and Stability
Buer and Marsh (2012) explore how fluorination can be used to enhance the stability of proteins against chemical and thermal denaturation. This review underscores the potential of incorporating highly fluorinated analogs into proteins to create molecules with novel properties, which could have significant implications for drug design and biotechnology (Buer & Marsh, 2012).
Fluorescent Chemosensors
Roy (2021) discusses the development of fluorescent chemosensors based on certain fluorophoric platforms, highlighting their high selectivity and sensitivity for detecting various analytes. This work exemplifies the diverse applications of fluorinated compounds in analytical chemistry, from detecting metal ions to monitoring pH levels (Roy, 2021).
properties
Product Name |
2-fluoro-N-[(2-methyl-3-indolylidene)amino]aniline |
|---|---|
Molecular Formula |
C15H12FN3 |
Molecular Weight |
253.27 g/mol |
IUPAC Name |
(2-fluorophenyl)-(2-methyl-1H-indol-3-yl)diazene |
InChI |
InChI=1S/C15H12FN3/c1-10-15(11-6-2-4-8-13(11)17-10)19-18-14-9-5-3-7-12(14)16/h2-9,17H,1H3 |
InChI Key |
DJJDXAQPIKUIFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)N=NC3=CC=CC=C3F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Cyano-3-{1-[2-(2,5-dimethyl-phenoxy)-ethyl]-1H-indol-3-yl}-N-furan-2-ylmethyl-acrylamide](/img/structure/B1225915.png)

![6-(7,8-dimethoxy-1-methyl-3-phenyl-2H-pyrazolo[3,4-c]isoquinolin-5-ylidene)-1-cyclohexa-2,4-dienone](/img/structure/B1225920.png)

![N-[1,4-dioxo-3-(1-pyridin-1-iumyl)-2-naphthalenyl]-2-thiophenesulfonamide](/img/structure/B1225924.png)
![ethyl (2Z)-2-[3-[2-[2-(difluoromethoxy)anilino]-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B1225926.png)

![N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-yl-2-furancarboxamide](/img/structure/B1225929.png)

![2-[[1-oxo-2-(2-pyrimidinylthio)ethyl]amino]-6-(phenylmethyl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid ethyl ester](/img/structure/B1225934.png)
![5-[2-[[2-[[2-furanyl(oxo)methyl]amino]phenyl]-oxomethoxy]-1-oxoethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester](/img/structure/B1225937.png)
![4-[4-[(1-Tert-butyl-5-tetrazolyl)-pyridin-4-ylmethyl]-1-piperazinyl]phenol](/img/structure/B1225938.png)
![2-[5-[[2-(3-methoxypropylamino)-2-oxoethyl]thio]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(phenylmethyl)acetamide](/img/structure/B1225940.png)
![2-[[5-Methyl-2-[4-(methylthio)phenyl]-4-oxazolyl]methylthio]-1-(4-morpholinyl)ethanone](/img/structure/B1225941.png)